Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound notable for its unique structural characteristics and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a bicyclo[2.2.2]octane framework, which contributes to its rigidity and steric properties, making it a valuable building block for the synthesis of more complex molecules.
The compound is synthesized through various methods, primarily involving the manipulation of bicyclic intermediates. It is recognized in scientific literature for its biological activities and potential therapeutic properties.
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate belongs to the class of bicyclic amino acids, characterized by the presence of a chiral center at the bridgehead position. Its molecular formula is , with a molecular weight of approximately 183.25 g/mol.
The synthesis of methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves several key steps:
Recent advancements in synthetic methodologies have introduced novel approaches such as continuous flow reactors, which optimize conditions for large-scale production while maintaining high yields and purity levels .
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate features a bicyclic structure with two fused cyclopropane rings, contributing to its unique three-dimensional conformation.
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions including:
The compound's reactivity can be attributed to its functional groups, which allow it to participate in diverse organic reactions, making it an essential intermediate in synthetic organic chemistry .
The mechanism of action for methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets within biological systems:
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate exhibits the following physical properties:
The chemical properties include:
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chiral reductive amination serves as the cornerstone for introducing stereocontrolled amine functionality into the bicyclo[2.2.2]octane scaffold. This methodology employs 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a key precursor, where the ketone group undergoes condensation with enantiomerically pure chiral amines followed by reduction. Critical to success is the selection of the chiral auxiliary (designated as Compound III), where steric asymmetry dictates facial selectivity during imine reduction. Optimal results are achieved when the chiral amine features dissimilar substituents (X and Y) with significant steric contrast—typically phenyl (X, large) and methyl (Y, small). This configuration creates a differentiated chiral environment that steers hydride attack to yield the (2R,3R) configuration with >98% diastereomeric excess [4].
Table 1: Impact of Reductant and Chiral Auxiliary on Stereoselectivity
Chiral Auxiliary (X/Y) | Reductant | de (%) | Reaction Conditions |
---|---|---|---|
Phenyl/Methyl | NaBH₃CN | 92 | MeOH, 25°C, 12h |
Phenyl/Methyl | NaBH(OAc)₃ | >98 | DCE, 25°C, 24h |
1-Naphthyl/Ethyl | H₂ (PtO₂ catalyst) | 85 | EtOH, 50 psi, 25°C, 8h |
Phenyl/Ethyl | NaBH₄ | <50 | MeOH, 0°C, 6h |
Metal-catalyzed hydrogenation (e.g., Pt/C, Ru) offers a catalytic alternative to hydride reagents, particularly valuable for large-scale operations due to lower reagent costs and simplified purification. However, achieving consistent enantioselectivity requires meticulous optimization of catalyst loading, hydrogen pressure, and solvent polarity to suppress racemization [4] [9].
Following reductive amination, the ester group at C2 often resides in a suboptimal conformation for downstream functionalization. Strategic base-catalyzed epimerization corrects this stereochemical misalignment. Employing sterically hindered non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA) in aprotic solvents (THF, toluene) facilitates deprotonation at the C2 position. The rigid bicyclic framework restricts conformational flexibility, enabling reprotonation predominantly from the less hindered face to afford the desired (2R,3R) configuration. Solvent choice profoundly influences kinetics and stereoselectivity—polar aprotic solvents like DMF accelerate inversion but may compromise selectivity, whereas toluene provides slower, more controlled inversion with >95% stereochemical fidelity [4] [9].
Table 2: Base and Solvent Optimization for Ester Conformational Inversion
Base | Solvent | Temperature (°C) | Conversion (%) | Stereoselectivity (%) |
---|---|---|---|---|
DBU | Toluene | 80 | >99 | 97 |
DIPEA | THF | 65 | 95 | 92 |
KOtBu | DMF | 25 | 100 | 80 |
NaOMe | MeOH | 40 | 88 | 75 |
Transitioning from gram to kilogram-scale production introduces multifaceted challenges centered on reproducibility, thermal management, and process economics. Laboratory-scale syntheses (≤1 kg) utilize batch reactors with precise thermal control, enabling rapid optimization but limited throughput. In contrast, industrial-scale manufacturing employs continuous flow systems or dedicated multi-purpose reactors (500-1000 L), where extended dwell times at elevated temperatures become unavoidable. Studies confirm that prolonged dwell times during steps like reductive amination or ester inversion can accelerate hydrolytic degradation or epimerization, reducing yield by 5-8% compared to small-scale runs.
Table 3: Scale-Dependent Process Variables and Outcomes
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Glass Batch Reactor (5 L) | Continuous Flow System |
Batch Size | 0.1–1 kg | 50–500 kg |
Temperature Control | ±0.5°C | ±5°C |
Dwell Time (Inversion) | 2–4 hours | 8–12 hours |
Typical Yield | 85–90% | 75–82% |
Purity (HPLC) | >99.5% | >98.5% |
Industrial processes mitigate these challenges through cryogenic continuous extraction to minimize thermal exposure and in-line FTIR monitoring for real-time reaction control. Furthermore, solvent recovery loops and catalytic hydrogenation significantly reduce waste generation and cost. Economic modeling reveals that despite a 15% lower yield, the industrial route achieves 40% cost reduction per kilogram through economies of scale and streamlined purification [3] [4] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4